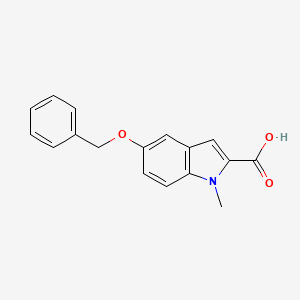
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is investigated for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Methoxyindole-2-carboxylic acid: Known for its use as a fluorescent probe and in the development of antitumor agents.
1-Methylindole-2-carboxylic acid: Used in the synthesis of indoleamine 2,3-dioxygenase inhibitors and potential antitumor agents.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
133845-42-8 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
1-methyl-5-phenylmethoxyindole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-18-15-8-7-14(9-13(15)10-16(18)17(19)20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
UPJCRKMBZZSXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



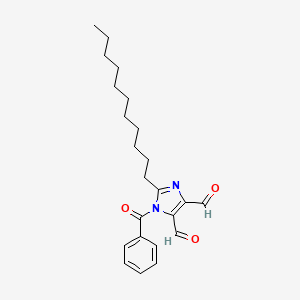
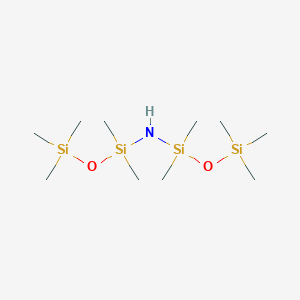
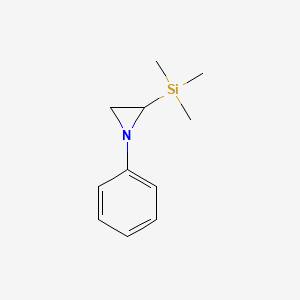
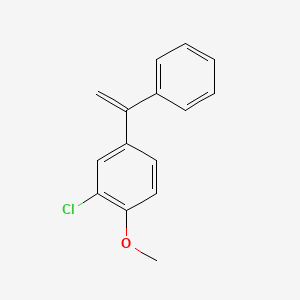
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
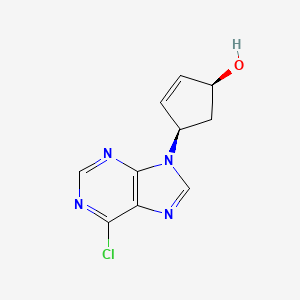
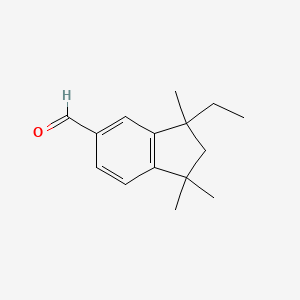
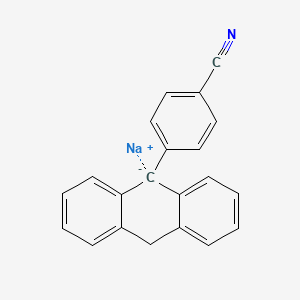
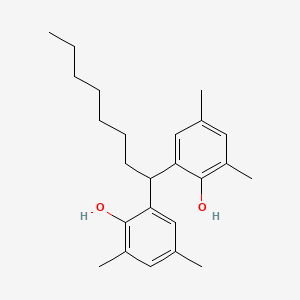

![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)


